REACTION_CXSMILES
|
O.O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[CH:14]1[CH:19]=[C:18]2[C:20]([C:22]3[C:27]([C:28](=[O:29])[C:17]2=[CH:16][CH:15]=1)=[C:26]([NH2:30])[C:25]([S:31]([O-:34])(=[O:33])=[O:32])=[CH:24][C:23]=3Br)=[O:21].[Na+:36].[C:37]1([CH3:47])[CH:42]=[CH:41][C:40]([S:43]([NH2:46])(=[O:45])=[O:44])=[CH:39][CH:38]=1.C(=O)([O-])[O-].[Na+].[Na+].C(=O)(O)[O-].[Na+]>O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[Na+:36].[NH2:30][C:26]1[C:27]2[C:28](=[O:29])[C:17]3[C:18](=[CH:19][CH:14]=[CH:15][CH:16]=3)[C:20](=[O:21])[C:22]=2[C:23]([NH:46][S:43]([C:40]2[CH:41]=[CH:42][C:37]([CH3:47])=[CH:38][CH:39]=2)(=[O:44])=[O:45])=[CH:24][C:25]=1[S:31]([O-:34])(=[O:32])=[O:33] |f:0.1,2.3,5.6.7,8.9,11.12.13.14.15.16.17,18.19|
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
O.O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
bromaminic acid sodium salt
|
Quantity
|
38.2 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+]
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.122 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 40° C
|
Type
|
FILTRATION
|
Details
|
The solid product is filtered off
|
Type
|
WASH
|
Details
|
washed with a solution of sodium chloride (12 g) in water (1300 ml)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
[Na+].NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NS(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |